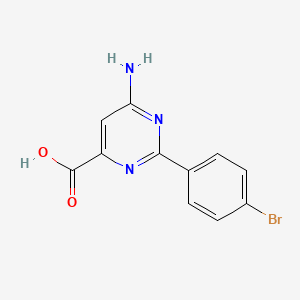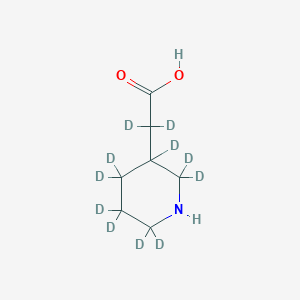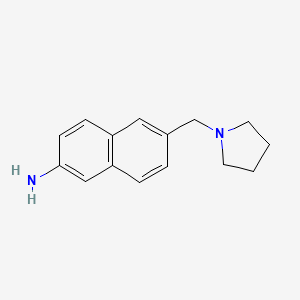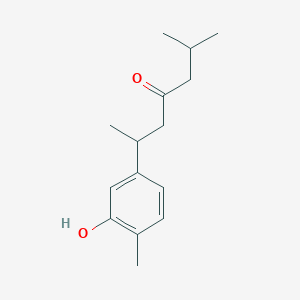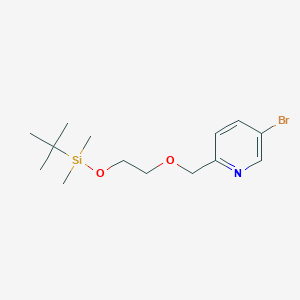
5-Bromo-2-((2-(tert-butyldimethylsilyloxy)ethoxy)methyl)-pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-bromopyridin-2-yl)methoxy]ethoxy-tert-butyl-dimethylsilane is a compound that features a bromopyridine moiety linked to an ethoxy-tert-butyl-dimethylsilane group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-bromopyridin-2-yl)methoxy]ethoxy-tert-butyl-dimethylsilane typically involves the reaction of 5-bromopyridin-2-ylmethanol with ethylene glycol tert-butyl dimethylsilyl ether. The reaction is carried out under anhydrous conditions using a suitable base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, followed by the addition of the silyl ether to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-[(5-bromopyridin-2-yl)methoxy]ethoxy-tert-butyl-dimethylsilane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The pyridine ring can be oxidized or reduced to form different derivatives.
Hydrolysis: The silyl ether group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions typically involve the use of a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) and a base like sodium hydride.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the pyridine ring.
Hydrolysis: The major product is the corresponding alcohol.
Aplicaciones Científicas De Investigación
2-[(5-bromopyridin-2-yl)methoxy]ethoxy-tert-butyl-dimethylsilane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific receptors or enzymes.
Material Science: It can be used in the preparation of functionalized materials with specific properties, such as improved stability or reactivity.
Mecanismo De Acción
The mechanism of action of 2-[(5-bromopyridin-2-yl)methoxy]ethoxy-tert-butyl-dimethylsilane depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromopyridine moiety can participate in various interactions, including hydrogen bonding and π-π stacking, which contribute to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-5-methoxypyridine: A related compound with a similar bromopyridine structure but lacking the silyl ether group.
(5-bromopyrid-2-yl)methanol: Another similar compound that features a hydroxyl group instead of the silyl ether.
Uniqueness
2-[(5-bromopyridin-2-yl)methoxy]ethoxy-tert-butyl-dimethylsilane is unique due to the presence of the silyl ether group, which imparts specific properties such as increased stability and lipophilicity. This makes it a valuable intermediate in organic synthesis and medicinal chemistry, where these properties can be advantageous.
Propiedades
Fórmula molecular |
C14H24BrNO2Si |
|---|---|
Peso molecular |
346.33 g/mol |
Nombre IUPAC |
2-[(5-bromopyridin-2-yl)methoxy]ethoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C14H24BrNO2Si/c1-14(2,3)19(4,5)18-9-8-17-11-13-7-6-12(15)10-16-13/h6-7,10H,8-9,11H2,1-5H3 |
Clave InChI |
GAOKZQNRWQJLBB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCCOCC1=NC=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



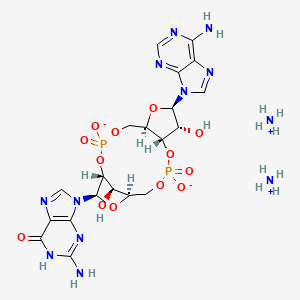
![[2,4-dibromo-6-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenoxy]-acetic Acid](/img/structure/B13854710.png)
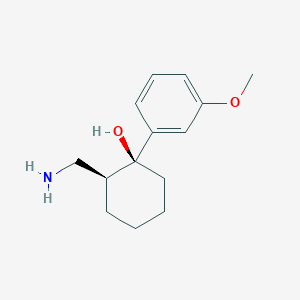
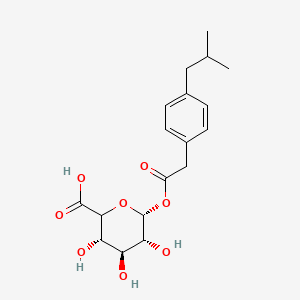
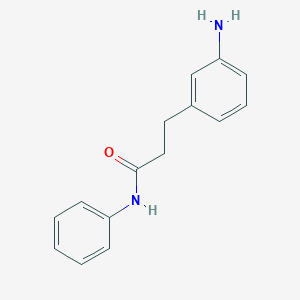
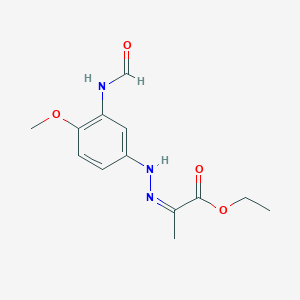
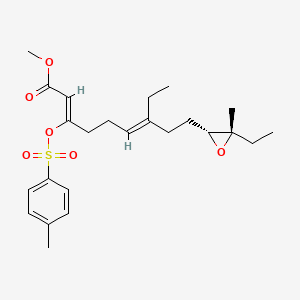
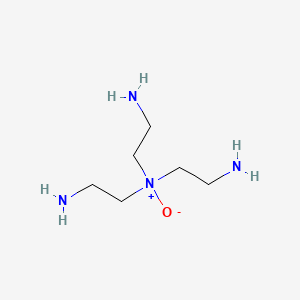
![(2R,3S,4S,5R,6R)-3,4-dihydroxy-6-[(2R,3S,4R,5R)-4-hydroxy-5-[[2-(4-nitrophenyl)hydrazinyl]methyl]-2-(sulfooxymethyl)oxolan-3-yl]oxy-5-sulfooxyoxane-2-carboxylic acid](/img/structure/B13854744.png)
